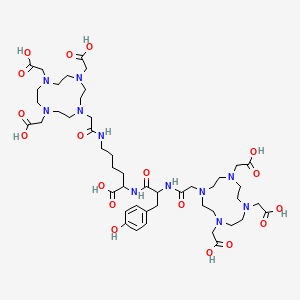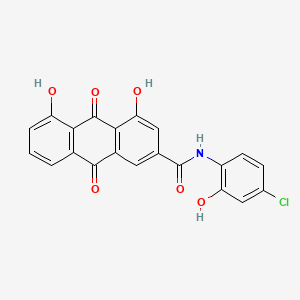
E3 Ligase Ligand-linker Conjugate 81
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 81 is a specialized compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 81 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then functionalized to allow for the attachment of a linker. The synthetic routes often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and reaction conditions that include specific temperatures and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing automated synthesis equipment and high-throughput screening to identify the most efficient synthetic pathways .
Analyse Chemischer Reaktionen
Types of Reactions
E3 Ligase Ligand-linker Conjugate 81 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 81 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling the selective degradation of specific proteins.
Medicine: Potential therapeutic applications in cancer treatment by targeting oncogenic proteins for degradation.
Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets.
Wirkmechanismus
E3 Ligase Ligand-linker Conjugate 81 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein stability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cereblon-based Ligands: Used in PROTACs for targeting proteins like IKZF1 and IKZF3.
Von Hippel-Lindau (VHL) Ligands: Utilized in PROTACs for targeting hypoxia-inducible factors.
Inhibitor of Apoptosis Proteins (IAP) Ligands: Employed in PROTACs for targeting proteins involved in apoptosis regulation
Uniqueness
E3 Ligase Ligand-linker Conjugate 81 is unique due to its specific ligand-linker combination, which provides high specificity and efficiency in forming the ternary complex required for targeted protein degradation. This uniqueness makes it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C30H39N5O6 |
|---|---|
Molekulargewicht |
565.7 g/mol |
IUPAC-Name |
tert-butyl N-[4-[[(1R,4R)-5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C30H39N5O6/c1-30(2,3)41-29(40)31-18-6-4-17(5-7-18)14-33-15-21-12-20(33)16-34(21)19-8-9-22-23(13-19)28(39)35(27(22)38)24-10-11-25(36)32-26(24)37/h8-9,13,17-18,20-21,24H,4-7,10-12,14-16H2,1-3H3,(H,31,40)(H,32,36,37)/t17?,18?,20-,21-,24?/m1/s1 |
InChI-Schlüssel |
DTHKAUQIYZLCNL-XMVXWINGSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2C[C@H]3C[C@@H]2CN3C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CC3CC2CN3C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)
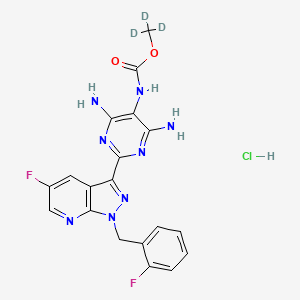
![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)


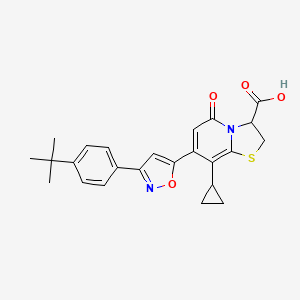
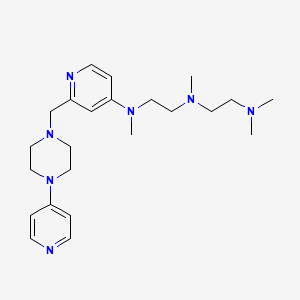
![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
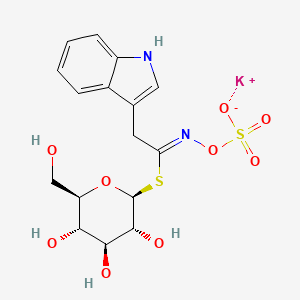
![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)
